molecular formula C15H14Cl2N2 B11709679 2-(2,4-dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

2-(2,4-dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

Cat. No.: B11709679
M. Wt: 293.2 g/mol
InChI Key: NFLPTNAGQWPKFX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings. The presence of two chlorine atoms on the phenyl ring and two methyl groups on the benzimidazole ring contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole typically involves the condensation of 2,4-dichloroaniline with 1,2-dimethylbenzimidazole under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl structure.

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: A compound with similar structural features and potential biological activity.

Uniqueness

2-(2,4-Dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and dichlorophenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14Cl2N2

Molecular Weight

293.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-dimethyl-2H-benzimidazole

InChI

InChI=1S/C15H14Cl2N2/c1-18-13-5-3-4-6-14(13)19(2)15(18)11-8-7-10(16)9-12(11)17/h3-9,15H,1-2H3

InChI Key

NFLPTNAGQWPKFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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